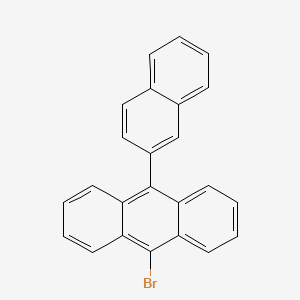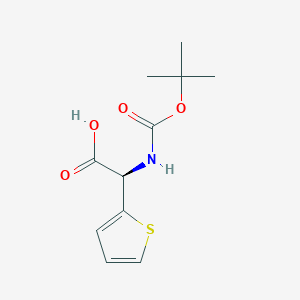
9-Bromo-10-(2-naftil)antracene
Descripción general
Descripción
9-Bromo-10-(2-naphthyl)anthracene is an organic compound with the chemical formula C24H15Br. It is a derivative of anthracene, where a bromine atom is substituted at the 9th position and a naphthyl group is attached at the 10th position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Aplicaciones Científicas De Investigación
9-Bromo-10-(2-naphthyl)anthracene has several scientific research applications:
Organic Electronics: Used in the development of OLEDs due to its excellent photophysical properties.
Fluorescent Probes: Utilized in biological imaging due to its strong fluorescence.
Organic Semiconductors: Employed in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs)
Mecanismo De Acción
Target of Action
It’s known that brominated anthracene compounds often interact with various organic molecules, serving as building blocks in cross-coupling reactions .
Mode of Action
9-Bromo-10-(2-naphthyl)anthracene is a polynuclear aromatic hydrocarbon. These compounds are more reactive than benzene in both substitution and addition reactions . The 1,2 bonds in both naphthalene and anthracene are shorter than the other ring bonds, whereas the 9,10 bond in phenanthrene closely resembles an alkene double bond in both its length and chemical reactivity . This suggests that 9-Bromo-10-(2-naphthyl)anthracene may undergo similar reactions.
Biochemical Pathways
It’s known that anthracene derivatives are often used in the synthesis of materials for organic light-emitting diodes (oleds) or organic photovoltaics (opvs) . This suggests that the compound may interact with biochemical pathways related to light absorption and energy transfer.
Pharmacokinetics
Given its molecular weight of 38328 and its predicted boiling point of 518.8±19.0 °C , it can be inferred that the compound is likely to have low water solubility and may be slowly metabolized and excreted.
Result of Action
It’s known that the compound is used as a reagent in the determination of amines , suggesting that it may interact with amine groups in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Bromo-10-(2-naphthyl)anthracene. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, it’s important to prevent the compound from entering drains or being discharged into the environment .
Análisis Bioquímico
Biochemical Properties
9-Bromo-10-(2-naphthyl)anthracene plays a significant role in biochemical reactions, particularly in the determination of amines . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form stable complexes with amines, which can be detected and quantified in biochemical assays .
Cellular Effects
The effects of 9-Bromo-10-(2-naphthyl)anthracene on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 9-Bromo-10-(2-naphthyl)anthracene exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with amines is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Bromo-10-(2-naphthyl)anthracene change over time. The compound is stable when sealed in a dry environment at room temperature . Its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound may degrade, leading to changes in its efficacy and impact on cellular processes .
Dosage Effects in Animal Models
The effects of 9-Bromo-10-(2-naphthyl)anthracene vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
9-Bromo-10-(2-naphthyl)anthracene is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its function in biochemical assays .
Transport and Distribution
Within cells and tissues, 9-Bromo-10-(2-naphthyl)anthracene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 9-Bromo-10-(2-naphthyl)anthracene affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions and assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(2-naphthyl)anthracene typically involves the bromination of anthracene followed by a coupling reaction with a naphthyl derivative. One common method is the use of N-bromosuccinimide (NBS) for the bromination of anthracene at the 9th position. The reaction is carried out in the presence of a radical initiator such as light or a peroxide. The brominated anthracene is then subjected to a Suzuki coupling reaction with a naphthylboronic acid derivative to yield the final product .
Industrial Production Methods
Industrial production of 9-Bromo-10-(2-naphthyl)anthracene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination step is carefully controlled to avoid over-bromination, and the coupling reaction is carried out using palladium catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-10-(2-naphthyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki and Sonogashira coupling reactions to form more complex molecules.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
Substituted Anthracenes: Formed through substitution reactions.
Coupled Products: Formed through Suzuki and Sonogashira coupling reactions.
Oxidized and Reduced Anthracenes: Formed through oxidation and reduction reactions
Comparación Con Compuestos Similares
Similar Compounds
- 9-Phenyl-10-(2-naphthyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-Bromo-10-(2-naphthyl)anthracene is unique due to the presence of both a bromine atom and a naphthyl group, which significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly suitable for applications in optoelectronics where specific emission wavelengths and charge transport properties are required .
Propiedades
IUPAC Name |
9-bromo-10-naphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFDWYMWOJKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583042 | |
| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474688-73-8 | |
| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

